3-(2-Ethoxyphenyl)azetidine Hydrochloride
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Overview
Description
3-(2-Ethoxyphenyl)azetidine Hydrochloride is a chemical compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing ring Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: This method is efficient for synthesizing functionalized azetidines, although it faces challenges due to the inherent reactivity of the imine and alkene components .
Industrial Production Methods: Industrial production of azetidines, including 3-(2-Ethoxyphenyl)azetidine Hydrochloride, often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the reaction and minimize side products .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Ethoxyphenyl)azetidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidine ring to other functional groups.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can introduce various functional groups onto the azetidine ring .
Scientific Research Applications
3-(2-Ethoxyphenyl)azetidine Hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyphenyl)azetidine Hydrochloride involves its interaction with molecular targets and pathways. The compound’s unique ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to specific biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Aziridines: These are three-membered nitrogen-containing rings with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.
Uniqueness: 3-(2-Ethoxyphenyl)azetidine Hydrochloride stands out due to its four-membered ring structure, which imparts unique reactivity and stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C11H16ClNO |
---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
3-(2-ethoxyphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-13-11-6-4-3-5-10(11)9-7-12-8-9;/h3-6,9,12H,2,7-8H2,1H3;1H |
InChI Key |
YWCFRBGFMWJCOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2CNC2.Cl |
Origin of Product |
United States |
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